molecular formula C11H10F3NO2S B2579442 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1092659-63-6

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2579442
CAS No.: 1092659-63-6
M. Wt: 277.26
InChI Key: IYXKNSQXIDNVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolidine ring with a carboxylic acid functional group. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical properties of the molecule, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cysteine in the presence of a base to form the thiazolidine ring. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. This allows the compound to modulate various biological pathways, including those involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in similar compounds .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKNSQXIDNVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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